4-oxo-5,6,7,8-tetrahydro-1H-cyclohepta[b]pyrrole-3-carboxylic acid
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Overview
Description
4-oxo-5,6,7,8-tetrahydro-1H-cyclohepta[b]pyrrole-3-carboxylic acid: is a heterocyclic compound that features a seven-membered ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-5,6,7,8-tetrahydro-1H-cyclohepta[b]pyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclocondensation of 5-amino-N-(2,2-dimethoxyethyl)pyrazolo-4-carboxamides, followed by reactions with potassium cyanide in water to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
4-oxo-5,6,7,8-tetrahydro-1H-cyclohepta[b]pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-oxo-5,6,7,8-tetrahydro-1H-cyclohepta[b]pyrrole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-oxo-5,6,7,8-tetrahydro-1H-cyclohepta[b]pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with fused ring systems, such as:
- 4-Oxo-1,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-e][1,4]diazepine-7-carbonitriles .
- 4-Oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydro(benzo[h]quinazoline-5,1’-cycloalkanes) .
Uniqueness
The uniqueness of 4-oxo-5,6,7,8-tetrahydro-1H-cyclohepta[b]pyrrole-3-carboxylic acid lies in its specific ring structure and the potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-oxo-5,6,7,8-tetrahydro-1H-cyclohepta[b]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c12-8-4-2-1-3-7-9(8)6(5-11-7)10(13)14/h5,11H,1-4H2,(H,13,14) |
InChI Key |
NQFGFSBJMVZWAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C2=C(C1)NC=C2C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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